molecular formula C10H9FO2 B12525269 1-Ethynyl-4-fluoro-2-(methoxymethoxy)benzene CAS No. 749874-25-7

1-Ethynyl-4-fluoro-2-(methoxymethoxy)benzene

Cat. No.: B12525269
CAS No.: 749874-25-7
M. Wt: 180.17 g/mol
InChI Key: XFISOXHJPNIBDN-UHFFFAOYSA-N
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Description

1-Ethynyl-4-fluoro-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C10H9FO2. It is a derivative of benzene, featuring an ethynyl group, a fluorine atom, and a methoxymethoxy group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-Ethynyl-4-fluoro-2-(methoxymethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a fluorobenzene derivative.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Methoxymethoxy Group Addition: The methoxymethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzene ring is replaced by the methoxymethoxy group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Ethynyl-4-fluoro-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

    Nucleophilic Substitution: The methoxymethoxy group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.

Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethynyl-4-fluoro-2-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.

    Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-fluoro-2-(methoxymethoxy)benzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form new carbon-carbon bonds, while the fluorine atom and methoxymethoxy group can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

1-Ethynyl-4-fluoro-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

    1-Ethynyl-4-fluorobenzene: Lacks the methoxymethoxy group, making it less versatile in certain reactions.

    4-Ethynyl-2-fluoro-1-methylbenzene: Contains a methyl group instead of a methoxymethoxy group, altering its reactivity and applications.

    1-Fluoro-2-(methoxymethoxy)benzene: Lacks the ethynyl group, limiting its use in reactions that require this functional group.

The presence of the ethynyl, fluorine, and methoxymethoxy groups in this compound makes it unique and valuable for specific research and industrial applications.

Properties

CAS No.

749874-25-7

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

1-ethynyl-4-fluoro-2-(methoxymethoxy)benzene

InChI

InChI=1S/C10H9FO2/c1-3-8-4-5-9(11)6-10(8)13-7-12-2/h1,4-6H,7H2,2H3

InChI Key

XFISOXHJPNIBDN-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=CC(=C1)F)C#C

Origin of Product

United States

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